3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one 3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one
Brand Name: Vulcanchem
CAS No.: 695218-60-1
VCID: VC6651072
InChI: InChI=1S/C21H18ClN3O6/c1-30-18-12-16(25(28)29)9-13-10-17(21(27)31-19(13)18)20(26)24-7-5-23(6-8-24)15-4-2-3-14(22)11-15/h2-4,9-12H,5-8H2,1H3
SMILES: COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Molecular Formula: C21H18ClN3O6
Molecular Weight: 443.84

3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one

CAS No.: 695218-60-1

Cat. No.: VC6651072

Molecular Formula: C21H18ClN3O6

Molecular Weight: 443.84

* For research use only. Not for human or veterinary use.

3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one - 695218-60-1

Specification

CAS No. 695218-60-1
Molecular Formula C21H18ClN3O6
Molecular Weight 443.84
IUPAC Name 3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one
Standard InChI InChI=1S/C21H18ClN3O6/c1-30-18-12-16(25(28)29)9-13-10-17(21(27)31-19(13)18)20(26)24-7-5-23(6-8-24)15-4-2-3-14(22)11-15/h2-4,9-12H,5-8H2,1H3
Standard InChI Key OAXZEWXIMHYGTH-UHFFFAOYSA-N
SMILES COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Introduction

Chemical Identity and Structural Analysis

Core Structure and Substituents

The compound’s backbone consists of a chromen-2-one system (a fused benzene and pyrone ring), a structure shared with naturally occurring coumarins. Key modifications include:

  • 8-Methoxy group: A methoxy (-OCH<sub>3</sub>) substitution at position 8, enhancing electron-donating properties and influencing metabolic stability .

  • 6-Nitro group: A nitro (-NO<sub>2</sub>) group at position 6, introducing strong electron-withdrawing effects that may modulate reactivity and binding affinity.

  • 3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]: A piperazine ring linked via a carbonyl group to a 3-chlorophenyl moiety. This substitution introduces conformational flexibility and potential interactions with biological targets, such as neurotransmitter receptors .

The stereochemistry of the piperazine ring (achiral in related analogs) and planar chromenone core suggests limited stereoisomerism, though crystallographic data for this specific compound remains unpublished .

Physicochemical Properties

Key Parameters

Experimental or predicted properties for this compound include:

PropertyValue
Molecular Weight458.84 g/mol
logP (Partition Coefficient)2.4 (estimated)
Hydrogen Bond Acceptors7
Polar Surface Area112 Ų
SolubilityPoor aqueous solubility (<0.1 mg/mL)

These values derive from computational models and analogs like 3-(4-(2,5-dichlorophenyl)piperazine-1-carbonyl)-8-methoxy-6-nitro-2H-chromen-2-one (C<sub>21</sub>H<sub>17</sub>Cl<sub>2</sub>N<sub>3</sub>O<sub>6</sub>), which shares similar lipophilicity and steric demands. The nitro and methoxy groups contribute to a high polar surface area, limiting blood-brain barrier permeability but favoring interactions with peripheral targets .

Stability and Crystallography

While no crystallographic data exists for this compound, related chromenone-piperazine hybrids exhibit monoclinic or triclinic crystal systems. For example, C<sub>21</sub>H<sub>22</sub>Cl<sub>2</sub>N<sub>4</sub>O<sub>2</sub> (CN107406413A) forms stable crystalline structures with melting points above 200°C, suggesting analogous thermal resilience .

Synthesis and Manufacturing

Synthetic Routes

The compound is likely synthesized via a multi-step protocol:

  • Chromenone Core Formation: Condensation of resorcinol derivatives with β-ketoesters under acidic conditions to yield 8-methoxy-6-nitrochromen-2-one.

  • Piperazine Substituent Introduction:

    • Coupling of 4-(3-chlorophenyl)piperazine with chloroformate reagents to generate the carbonyl-linked intermediate.

    • Nucleophilic acyl substitution at position 3 of the chromenone core .

Yield optimization remains challenging due to steric hindrance from the nitro group, with typical yields for analogous reactions ranging from 15–30%.

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol is standard. Characterization employs:

  • <sup>1</sup>H/</sup>13C NMR: To confirm substituent positions and piperazine linkage.

  • High-Resolution Mass Spectrometry (HRMS): For molecular formula verification .

Research Gaps and Future Directions

Unanswered Questions

  • Structure-Activity Relationships (SAR): How do variations in the chloro position (e.g., 2- vs. 3-chlorophenyl) affect target selectivity?

  • Metabolic Pathways: Cytochrome P450 interactions and metabolite identification remain unstudied.

Recommended Studies

  • In Vivo Efficacy Models: Evaluate pharmacokinetics and toxicity in murine models.

  • Crystallographic Analysis: Resolve 3D structure to guide rational drug design .

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